molecular formula C20H28N2O2 B7450518 N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide

N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide

Cat. No.: B7450518
M. Wt: 328.4 g/mol
InChI Key: CTJULCIBNJPBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is a complex organic compound that features a piperidine ring, a dimethylphenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide typically involves multiple steps, starting with the formation of the piperidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The dimethylphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the amide linkage through a condensation reaction between an amine and a carboxylic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or aromatic derivatives.

Scientific Research Applications

N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The piperidine ring and the amide linkage play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
  • N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-propylprop-2-enamide

Uniqueness

N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is unique due to its specific structural features, such as the ethyl group on the amide nitrogen and the dimethylphenyl substitution on the piperidine ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-5-19(23)21(6-2)14-20(24)22-13-8-7-12-18(22)17-11-9-10-15(3)16(17)4/h5,9-11,18H,1,6-8,12-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJULCIBNJPBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1C2=CC=CC(=C2C)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.